6-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Description
6-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C20H24N2O7S2 and its molecular weight is 468.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties. For instance, the study by Abu‐Hashem et al. (2020) elaborates on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their COX-1/COX-2 inhibitory activities along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Compounds with sulfonamide groups, akin to the structure , have been explored for their antimicrobial properties. Mohamed (2007) synthesized new pyridazinyl sulfonamide derivatives and evaluated their antibacterial activities against several bacteria strains, showing significant activities (Mohamed, 2007).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, like Morgan et al. (1990), reveals the cardiac electrophysiological activity of these compounds, offering insights into their potential as selective class III agents for arrhythmias treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Properties
IUPAC Name |
6-ethylsulfonyl-N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c1-4-31(26,27)15-9-10-18-16(11-15)22(30(3,24)25)13-19(29-18)20(23)21-12-14-7-5-6-8-17(14)28-2/h5-11,19H,4,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMLIDARTTYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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